molecular formula C16H19NO2S B230159 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B230159
M. Wt: 289.4 g/mol
InChI Key: ANVUKJDKJYJFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) attached to the nitrogen atom of the sulfonamide group, and a p-toluenesulfonyl group (a benzene ring with a methyl group and a sulfonamide group) attached to the nitrogen atom. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of mesitylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The mesityl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other sulfonamides. The mesityl group also provides steric hindrance, which can influence the compound’s interactions with molecular targets and its overall chemical behavior .

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)20(18,19)17-16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3

InChI Key

ANVUKJDKJYJFNE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with 2,4,6-trimethylaniline (mesidine, 11.88 mL, 84.62 mmol) and 50 mL of pyridine. To this mixture, a solution of p-toluenesulfonyl chloride (16.13 g, 84.62 mmol) in pyridine (50 mL) was added, and the reaction mixture was stirred at room temperature for 17 h. The reaction mixture was poured into 800 mL of acidic ice water containing 125 ml of 37% HCl. The mixture was cooled to 0° C. for 3 h, and a yellow solid precipitated. The yellow solid was collected by filtration and dissolved in 18 L of 5% NaOH. To this solution, 1850 mL of 37% HCl was added until the mixture reached a pH of 5. The resulting white precipitate was collected and washed with 800 mL of water and then dried in vacuo to give N-(p-toluenesulfonyl)-2,4,6-trimethylaniline (N-(p-toluenesulfonyl)mesidine) (21.73 g, 89%). 1H NMR (300 MHz, CDCl3): δ7.6 (d, 2H), 7.2 (d, 2H), 6.8 (s, 2H), 5.9 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H) 2.0 (s, 3H).
Quantity
11.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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